

# Application Notes and Protocols for In Vitro Assays of SLC6A19 Inhibitors

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Compound of Interest		
Compound Name:	Slc6A19-IN-1	
Cat. No.:	B12376855	Get Quote

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These application notes provide detailed protocols for the in vitro characterization of inhibitors targeting the Solute Carrier Family 6 Member 19 (SLC6A19), a neutral amino acid transporter. While specific data for a compound designated "Slc6A19-IN-1" is not publicly available, the following protocols are standard and validated methods for assessing the potency and mechanism of action of any SLC6A19 inhibitor.

### Introduction to SLC6A19

The SLC6A19 protein, also known as B°AT1, is a sodium-dependent neutral amino acid transporter primarily located in the apical membrane of intestinal and kidney epithelial cells.[1] [2][3] It plays a crucial role in the absorption and reabsorption of neutral amino acids, such as leucine, isoleucine, and valine.[1] For its surface expression and function, SLC6A19 requires the accessory protein TMEM27 (collectrin).[4][5] Inhibition of SLC6A19 is a potential therapeutic strategy for metabolic disorders like type 2 diabetes and phenylketonuria by modulating amino acid homeostasis.[1][6][7][8]

# Data Presentation: Inhibitor Potency and Substrate Affinity

The following tables summarize key quantitative data for known SLC6A19 inhibitors and substrates, providing a reference for experimental design and data comparison.



Table 1: IC50 Values of Known SLC6A19 Inhibitors



Compound	Assay Type	Cell Line	Substrate	IC50	Reference
JNT-517	Isoleucine Transport	Flp-In T-Rex 293 (human SLC6A19)	L-Isoleucine	47 nM	[9]
JNT-517	Glutamine Transport	Human intestinal epithelial cells	L-Glutamine	81 nM	[9]
JN-170	Isoleucine Transport	Flp-In T-Rex 293 (mouse SLC6A19)	L-Isoleucine	97 nM	[9]
JN-170	Isoleucine Transport	Flp-In T-Rex 293 (human SLC6A19)	L-Isoleucine	1.25 μΜ	[9]
Benztropine	FLIPR	CHO-K1 (stably expressing B°AT1 and collectrin)	L-Leucine	44 ± 9 μM	[4]
S-benzyl-L- cysteine	FLIPR	CHO-K1 (stably expressing B°AT1 and collectrin)	L-Leucine (1.5 mM)	14 ± 2 μM	[4]
S-benzyl-L- cysteine	Radiolabeled Uptake	CHO-K1 (stably expressing B°AT1 and collectrin)	[ <sup>14</sup> C]Isoleucin e (0.15 mM)	424 ± 38 μM	[4]
Cinromide	FMP and Uptake Assays	MDCK (stably expressing hSLC6A19	L-Isoleucine	>40% inhibition at 10 µM	[2]



and TMEM27)

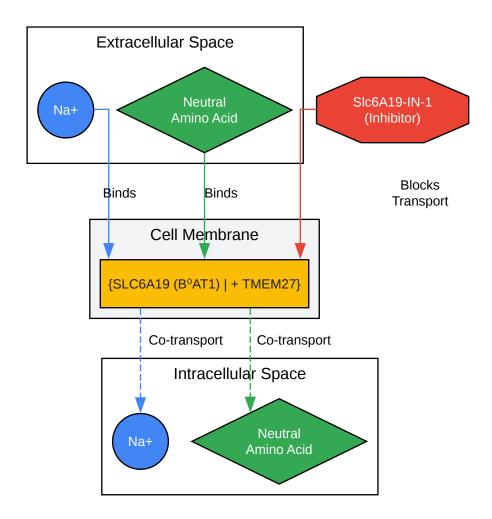
Table 2: Apparent Substrate Affinity (K<sub>0.5</sub>) for mouse SLC6A19

Substrate Amino Acid	Apparent Affinity (K <sub>0.5</sub> )	Reference
Leucine	~1 mM to 10 mM	[10]
Alanine	16 mM	[11]

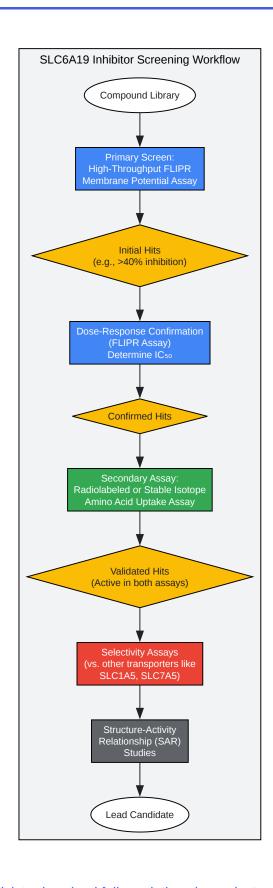
## **Signaling and Transport Pathway**

The following diagram illustrates the fundamental mechanism of neutral amino acid transport by SLC6A19.









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